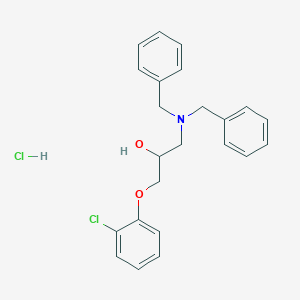
1-(2-chlorophenoxy)-3-(dibenzylamino)-2-propanol hydrochloride
Overview
Description
1-(2-chlorophenoxy)-3-(dibenzylamino)-2-propanol hydrochloride is a chemical compound that has been widely used in scientific research. It is a beta-adrenergic receptor antagonist that has been used to study the physiological and biochemical effects of beta-blockers on various systems in the body.
Mechanism of Action
1-(2-chlorophenoxy)-3-(dibenzylamino)-2-propanol hydrochloride is a beta-adrenergic receptor antagonist. It works by blocking the beta-adrenergic receptors, which are responsible for the physiological and biochemical effects of beta-adrenergic agonists. By blocking these receptors, 1-(2-chlorophenoxy)-3-(dibenzylamino)-2-propanol hydrochloride can reduce the effects of beta-adrenergic agonists on various systems in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-chlorophenoxy)-3-(dibenzylamino)-2-propanol hydrochloride depend on the system being studied. In the cardiovascular system, it can reduce heart rate and blood pressure. In the respiratory system, it can reduce airway resistance. In the nervous system, it can reduce anxiety and tremors. In cancer cells, it can inhibit cell proliferation and induce cell death.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2-chlorophenoxy)-3-(dibenzylamino)-2-propanol hydrochloride in lab experiments is that it is a well-established beta-blocker with a known mechanism of action. This makes it easier to design experiments and interpret results. One limitation is that it may not be effective in all systems or cell types, so it may not be suitable for all experiments.
Future Directions
There are many future directions for the use of 1-(2-chlorophenoxy)-3-(dibenzylamino)-2-propanol hydrochloride in scientific research. One direction is to study its effects on different types of cancer cells. Another direction is to study its effects on the immune system. Another direction is to study its effects on the microbiome. Finally, it could be used in combination with other drugs to enhance its effects or reduce side effects.
Scientific Research Applications
1-(2-chlorophenoxy)-3-(dibenzylamino)-2-propanol hydrochloride has been used in scientific research to study the effects of beta-blockers on various systems in the body. It has been used to study the effects of beta-blockers on the cardiovascular system, respiratory system, and nervous system. It has also been used to study the effects of beta-blockers on cancer cells.
properties
IUPAC Name |
1-(2-chlorophenoxy)-3-(dibenzylamino)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClNO2.ClH/c24-22-13-7-8-14-23(22)27-18-21(26)17-25(15-19-9-3-1-4-10-19)16-20-11-5-2-6-12-20;/h1-14,21,26H,15-18H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNXXAOLFLQEIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(COC3=CC=CC=C3Cl)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}-N'-(4-fluorophenyl)ethanediamide](/img/structure/B3975734.png)
![1-allyl-4-{[4-(pyridin-4-yloxy)piperidin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B3975743.png)
![N-{2-[5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4-phenyl-1H-imidazol-1-yl]ethyl}pyridin-3-amine](/img/structure/B3975745.png)

![1-(2-fluorophenyl)-4-[phenyl(phenylthio)acetyl]piperazine](/img/structure/B3975756.png)

![ethyl oxo{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetate](/img/structure/B3975765.png)
![2-(benzylthio)-5-{[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl]thio}-1,3,4-thiadiazole](/img/structure/B3975766.png)





![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-(methylsulfonyl)piperidin-4-amine](/img/structure/B3975831.png)